![molecular formula C17H18N2O6 B2510871 Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1428352-21-9](/img/structure/B2510871.png)
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
This compound contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The compound also contains an amide group (CONH2), which is a common functional group in biochemistry and drug design due to its involvement in peptide bonds.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate:
Anticancer Research
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has shown potential in anticancer research due to its structural similarity to compounds known for their anticancer properties. The presence of the furan ring and benzoate moiety can interact with cellular targets to inhibit cancer cell proliferation . This compound could be used to develop new chemotherapeutic agents that target specific cancer pathways.
Antimicrobial Studies
This compound’s unique structure makes it a candidate for antimicrobial research. The furan ring is known for its antimicrobial properties, and incorporating it into larger molecules can enhance its effectiveness . Researchers can explore its potential against various bacterial and fungal strains, aiming to develop new antibiotics or antifungal agents.
Enzyme Inhibition
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can be studied for its enzyme inhibition capabilities. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity . This application is crucial in drug development, where enzyme inhibitors are used to treat diseases like hypertension, diabetes, and more.
Bioremediation
The compound’s benzoate group can be utilized in bioremediation research. Benzoates are known to be degraded by certain bacteria, making this compound a potential candidate for studying microbial degradation pathways . This research can lead to the development of new methods for cleaning up environmental pollutants.
Material Science
In material science, Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can be explored for its polymerization properties. The compound can be used to create new polymers with unique properties, such as enhanced strength, flexibility, or thermal stability . These polymers can have applications in various industries, including automotive, aerospace, and electronics.
Catalysis
The compound’s structure makes it a candidate for catalytic studies. It can be used as a ligand in the formation of metal complexes, which can then be tested for their catalytic activity in various chemical reactions . This research can lead to the development of new catalysts that are more efficient and selective.
Pharmacokinetics
Researchers can study the pharmacokinetics of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate to understand its absorption, distribution, metabolism, and excretion (ADME) properties . This information is crucial for drug development, as it helps determine the compound’s suitability as a therapeutic agent.
Neuroprotective Agents
The compound can be investigated for its potential neuroprotective effects. The furan ring and benzoate group have been associated with neuroprotective properties, which can help in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research in this area can lead to new therapeutic strategies to protect neurons from damage.
These applications highlight the versatility and potential of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate in various scientific research fields.
Synthesis of polysubstituted furan-3(4)-carboxylates (microreview)
Future Directions
Furan derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the study and development of furan derivatives, including potentially this compound, could be a promising area of future research.
properties
IUPAC Name |
methyl 4-[[2-[[3-(furan-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-17(23)11-2-4-13(5-3-11)19-16(22)15(21)18-8-6-14(20)12-7-9-25-10-12/h2-5,7,9-10,14,20H,6,8H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWZSHRHBFAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate |
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